2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H12ClNO. It is a derivative of isoquinoline, a bicyclic compound that contains a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of isoquinoline derivatives with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of isoquinoline ketones or carboxylic acids.
Reduction: Formation of isoquinoline alcohols.
Scientific Research Applications
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand the biological activity of isoquinoline derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit the activity of specific kinases or proteases, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(3,4-dihydro-2(1H)-isoquinolinyl)ethanone
- 6-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one .
Uniqueness
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOLYGFCZOFURL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401383 |
Source
|
Record name | 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41910-57-0 |
Source
|
Record name | 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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